molecular formula C12H15ClN4O3 B3010255 1-(4-Chloro-3-nitrophenyl)-3-piperidin-1-ylurea CAS No. 680212-57-1

1-(4-Chloro-3-nitrophenyl)-3-piperidin-1-ylurea

Cat. No.: B3010255
CAS No.: 680212-57-1
M. Wt: 298.73
InChI Key: IAQQVAFTVLSRBT-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-3-piperidin-1-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a piperidine ring attached to a urea moiety, which is further substituted with a 4-chloro-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-piperidin-1-ylurea typically involves the reaction of 4-chloro-3-nitroaniline with piperidine and an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Nitration of 4-chloroaniline to obtain 4-chloro-3-nitroaniline.

    Step 2: Reaction of 4-chloro-3-nitroaniline with piperidine to form the corresponding piperidinyl derivative.

    Step 3: Reaction of the piperidinyl derivative with an isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-3-piperidin-1-ylurea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), suitable solvents (e.g., ethanol, dimethylformamide).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: 1-(4-Chloro-3-aminophenyl)-3-piperidin-1-ylurea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Piperidine, 4-chloro-3-nitroaniline, and carbon dioxide.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)-3-piperidin-1-ylurea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-piperidin-1-ylurea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets. The piperidine ring may enhance its ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.

    4-Chloro-3-nitrophenylthiourea: Similar structure with a thiourea moiety and lacks the piperidine ring.

    4-Chloro-3-nitroaniline: The parent compound used in the synthesis of 1-(4-Chloro-3-nitrophenyl)-3-piperidin-1-ylurea.

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the urea moiety, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-piperidin-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O3/c13-10-5-4-9(8-11(10)17(19)20)14-12(18)15-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQQVAFTVLSRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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